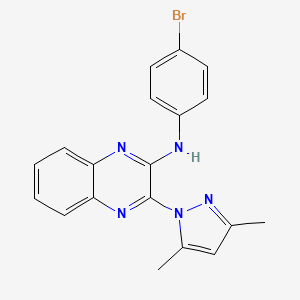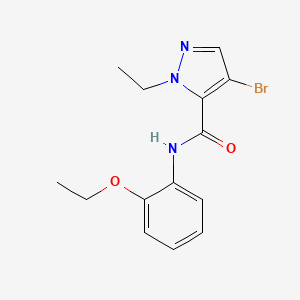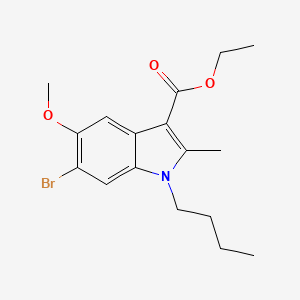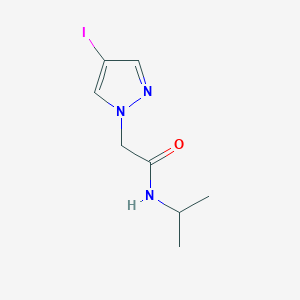![molecular formula C16H13N5O B14945864 N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14945864.png)
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazoloquinoxaline core with a methoxyphenyl substituent, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Formation of the Triazoloquinoxaline Core: The 2,3-dichloroquinoxaline is then reacted with thiosemicarbazide to form the triazoloquinoxaline core.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2-methoxyphenylamine to yield this compound.
Analyse Des Réactions Chimiques
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Anticancer Research: The compound has shown promising anticancer activity by inhibiting the growth of various cancer cell lines, including MDA-MB 231 and HepG2
Antiviral and Antimicrobial Research: It has demonstrated antiviral and antimicrobial activities, making it a potential candidate for the development of new antiviral and antimicrobial agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to predict its binding affinity towards various biological targets, such as the A2B receptor and VEGFR-2 kinase
Mécanisme D'action
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: This compound has a different substituent on the triazoloquinoxaline core, which may result in different biological activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazoloquinoxaline core but differ in their substituents and biological activities.
This compound stands out due to its unique combination of a methoxyphenyl group and a triazoloquinoxaline core, which contributes to its diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H13N5O |
|---|---|
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5O/c1-22-14-9-5-3-7-12(14)19-15-16-20-17-10-21(16)13-8-4-2-6-11(13)18-15/h2-10H,1H3,(H,18,19) |
Clé InChI |
VWDRHDXMEZIEHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Solubilité |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)




![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)

![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)

![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
